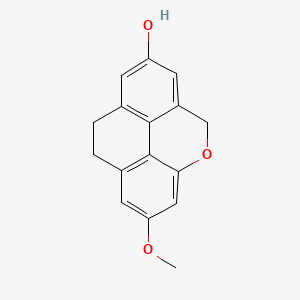
Isoflavidinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoflavidinin is a natural product isolated from the whole plants of Pholidota articulataThis compound has a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoflavidinin typically involves the extraction from its natural source, Pholidota articulata. Various extraction techniques can be employed, such as solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .
Industrial Production Methods
Industrial production of this compound is generally achieved through large-scale extraction processes. These processes often involve the use of advanced extraction techniques like microwave-assisted extraction (MAE) to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Isoflavidinin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to
Actividad Biológica
Isoflavidinin, a compound belonging to the class of isoflavonoids, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Classification
This compound is classified as a dihydrophenanthrene , a subtype of isoflavonoids. These compounds are primarily derived from plants in the Orchidaceae family and exhibit various pharmacological properties. The chemical structure of this compound contributes to its bioactivity, particularly in relation to its interactions with biological systems.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7), melanoma (UACC-62), and renal (TK-10) cells. The compound has shown cytotoxic effects with IC50 values ranging from 3.2 μM to 11.0 μM depending on the cell line tested .
- Antioxidant Activity : this compound possesses significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may contribute to its anticancer effects by preventing cellular damage caused by free radicals .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation-related diseases .
- Enzyme Inhibition : this compound has been shown to inhibit enzymes such as trypanothione reductase (TR) in Trypanosoma cruzi, suggesting its potential in treating parasitic infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Hormonal Modulation : this compound exhibits phytoestrogenic properties, influencing estrogen metabolism and potentially modulating hormone-related cancers .
- Cell Cycle Regulation : The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its anticancer effects .
- Gene Expression Alteration : this compound affects the expression of various genes involved in cellular signaling pathways, further elucidating its role in cancer prevention and treatment .
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth across all tested lines with varying degrees of potency:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 3.2 |
| UACC-62 | 11.0 |
| TK-10 | 5.9 |
This data underscores the potential of this compound as an anticancer agent .
Case Study 2: Enzyme Inhibition
In another investigation, the inhibitory effect of this compound on trypanothione reductase was assessed. The compound showed potent inhibition with an IC50 value of 48.5 μM, indicating its potential utility in treating Trypanosoma cruzi infections .
Propiedades
IUPAC Name |
13-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-13-6-10-3-2-9-4-12(17)5-11-8-19-14(7-13)16(10)15(9)11/h4-7,17H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCLSWKZDZRKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=C1)OCC4=CC(=CC(=C43)CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














